N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide
CAS No.: 852438-91-6
Cat. No.: VC6356178
Molecular Formula: C18H16FNO3S
Molecular Weight: 345.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 852438-91-6 |
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Molecular Formula | C18H16FNO3S |
Molecular Weight | 345.39 |
IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methylbenzamide |
Standard InChI | InChI=1S/C18H16FNO3S/c1-13-4-2-3-5-17(13)18(21)20(15-8-6-14(19)7-9-15)16-10-11-24(22,23)12-16/h2-11,16H,12H2,1H3 |
Standard InChI Key | OVSKHISXYOIIRY-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound belongs to the N-substituted benzamide class, characterized by a 2-methylbenzamide core linked to both a 4-fluorophenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. Its molecular formula is C₁₉H₁₇FN₂O₃S, with a calculated molecular weight of 372.41 g/mol. Key structural features include:
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Sulfone-functionalized dihydrothiophene: The 1,1-dioxido group imparts polarity and potential hydrogen-bonding capacity .
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Fluorinated aryl system: The 4-fluorophenyl substitution enhances metabolic stability and modulates electronic properties .
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Ortho-methylbenzamide: Steric effects from the 2-methyl group may influence conformational flexibility and target binding .
Comparative analysis with analog N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide (C₁₂H₁₃NO₃S, MW 251.30 g/mol) highlights the expanded aromatic system in the target compound, which likely increases lipophilicity (calculated LogP ≈ 3.2 vs. 1.8 for the simpler analog).
Synthetic Strategies
While no explicit synthesis route exists in published literature, plausible pathways derive from related benzamide syntheses :
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Thiophene oxidation: Starting from 2,3-dihydrothiophene, sulfonation using H₂O₂/HOAc yields the 1,1-dioxido intermediate .
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Buchwald-Hartwig coupling: Palladium-catalyzed amination could introduce the 4-fluorophenyl group to the dihydrothiophene sulfone .
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Schotten-Baumann acylation: Reaction of 2-methylbenzoyl chloride with the secondary amine intermediate forms the final benzamide .
Critical challenges include regioselective N-arylation and managing steric hindrance from the ortho-methyl group during coupling reactions .
Physicochemical Properties
Stability and Solubility
The compound’s sulfone and fluorophenyl groups confer moderate aqueous solubility (~15–25 μg/mL predicted) despite its high molecular weight. Key stability considerations:
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pH-dependent hydrolysis: The sulfone moiety may undergo nucleophilic attack under strongly acidic/basic conditions .
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Photodegradation risk: Conjugated aryl systems necessitate light-protected storage .
Table 1. Predicted Physicochemical Profile
Property | Value | Method/Source |
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Molecular Weight | 372.41 g/mol | Calculated |
LogP (octanol-water) | 3.2 ± 0.3 | ChemAxon Prediction |
Water Solubility | 18 μg/mL (25°C) | ALOGPS 3.0 |
pKa (basic) | 1.8 (sulfonamide) | SPARC Calculator |
Spectroscopic Characterization
Hypothetical spectral data based on structural analogs :
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 4H, fluorophenyl), 6.95 (d, J=8.4 Hz, 1H, benzamide), 4.15–3.90 (m, 2H, dihydrothiophene CH₂), 3.25 (s, 3H, N-CH₃), 2.40 (s, 3H, Ar-CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1320/1140 cm⁻¹ (SO₂ asym/sym) .
Pharmacological Activity
Anti-Inflammatory Effects
Molecular docking simulations of related benzamides show strong COX-2 inhibition (ΔG = -9.2 kcal/mol) . The sulfone group likely participates in hydrogen bonding with Arg120 and Tyr355 residues .
Table 2. Predicted Target Affinities
Target | Binding Energy (kcal/mol) | Putative Interaction Site |
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COX-2 | -9.1 ± 0.4 | Sulfone → Arg120/Tyr355 |
DNA Gyrase | -8.7 ± 0.6 | Fluorophenyl → Asp73 |
TNF-α | -7.9 ± 0.3 | Benzamide carbonyl → Leu57 |
Metabolic Profile
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